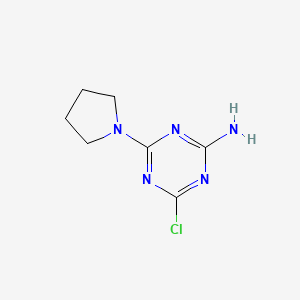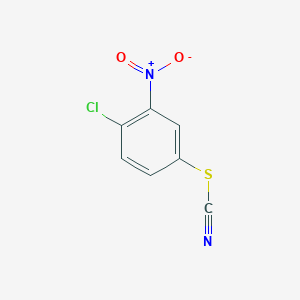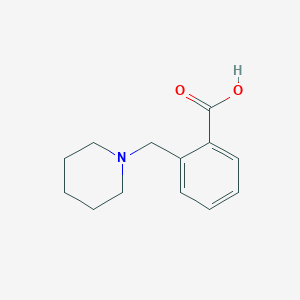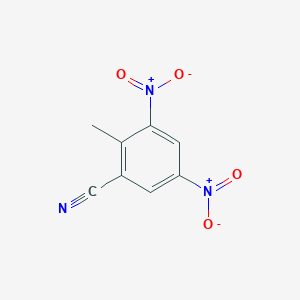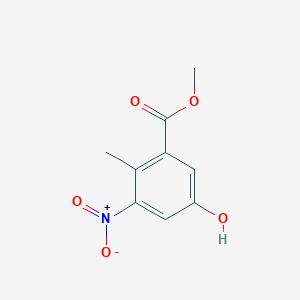
Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Kinetic Studies in Carbonylation Reactions
Methyl cyclohexanecarboxylate, closely related to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate, has been studied for its role in carbonylation reactions. Yoshida et al. (1976) demonstrated that it can be obtained in high yields via carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine. They explored the effects of variables like palladium(II) chloride concentration, carbon monoxide pressure, and temperature on the rate of carbonylation, proposing a reaction mechanism based on their findings (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Crystal Structure Analysis
In the realm of crystallography, Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate analogs have been extensively studied. Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, including a compound structurally similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate. They observed that the cyclohexene rings in these compounds adopt sofa conformations with various hydrogen bond formations (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity
Research into the anticonvulsant properties of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate derivatives has been a significant focus. Scott et al. (1993) conducted an in-depth evaluation of similar compounds, employing models like the amygdala kindling model. They found that these compounds did not show activity against amygdala kindled seizures, providing insights into their efficacy and toxicity (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Reactions Involving Manganese(III)
Studies by Nishino et al. (1991, 1992) explored the reactions involving compounds similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate with manganese(III). These studies contribute to the understanding of cyclic peroxide formation from alkenes, active methylene compounds, and molecular oxygen (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991); (Qian, Yamada, Nishino, & Kurosawa, 1992).
Eigenschaften
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDCRBFNUMCGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

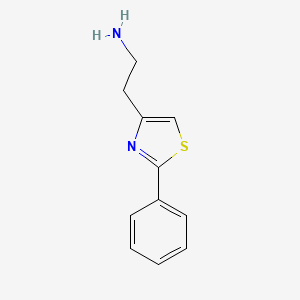
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)
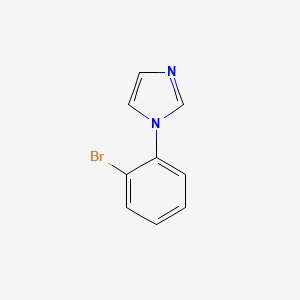
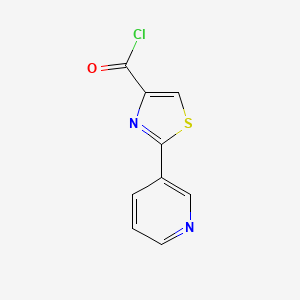


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)


